4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with bromine atoms and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of thiophene to introduce bromine atoms at the 4 and 5 positions. This is followed by the formation of the pyrazole moiety through cyclization reactions involving appropriate precursors. The final step involves the coupling of the pyrazole derivative with the brominated thiophene under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Coupling reactions may involve catalysts such as palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of semiconductive polymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices.
Biological Studies: The compound can be used as a probe in biological systems to study various biochemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The bromine atoms and the pyrazole moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene
- 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt
Uniqueness
4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a brominated thiophene ring and a pyrazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of both bromine atoms and the pyrazole ring can enhance the compound’s reactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C17H15Br2N3OS |
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Molecular Weight |
469.2 g/mol |
IUPAC Name |
4,5-dibromo-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15Br2N3OS/c1-10-13(9-20-17(23)15-8-14(18)16(19)24-15)11(2)22(21-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,23) |
InChI Key |
NXIOCVPZOHAEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=CC(=C(S3)Br)Br |
Origin of Product |
United States |
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